2-Amino-4'-methoxyacetophenone

Overview

Description

2-Amino-4’-methoxyacetophenone is an organic compound with the molecular formula C9H11NO2. It is a white crystalline solid that is soluble in alcohol and chloroform but insoluble in water. This compound is known for its aromatic fragrance and is used as an organic building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4’-methoxyacetophenone can be synthesized through several methods. One common method involves the reaction of acetophenone with ethyl benzoate, followed by amination and methoxylation using ammonia and formaldehyde . The reaction conditions typically involve:

Temperature: Moderate temperatures around 50-70°C.

Solvents: Alcohols like methanol or ethanol.

Catalysts: Acidic or basic catalysts depending on the specific reaction step.

Industrial Production Methods

In industrial settings, the production of 2-Amino-4’-methoxyacetophenone often involves large-scale batch reactors where the reactants are combined under controlled conditions. The process includes:

Raw Materials: Acetophenone, ethyl benzoate, ammonia, and formaldehyde.

Reaction Vessels: Stainless steel reactors with temperature and pressure control.

Purification: Crystallization and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4’-methoxyacetophenone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones.

Reduction: Formation of amines and alcohols.

Substitution: Halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Quinones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-Amino-4’-methoxyacetophenone has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as an intermediate in the synthesis of therapeutic agents.

Industry: Utilized in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4’-methoxyacetophenone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways such as:

Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes.

Signal Transduction: Modulates signaling pathways, leading to altered cellular responses.

Gene Expression: Influences the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

2-Amino-4’-methoxyacetophenone can be compared with other similar compounds such as:

2-Aminoacetophenone: Lacks the methoxy group, leading to different chemical properties and reactivity.

4’-Methoxyacetophenone: Lacks the amino group, affecting its biological activity and applications.

2-Amino-4’-bromoacetophenone:

These comparisons highlight the unique combination of functional groups in 2-Amino-4’-methoxyacetophenone, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Amino-4'-methoxyacetophenone (CAS No. 40513-43-7) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological applications, supported by data tables and case studies.

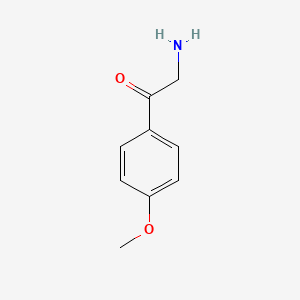

This compound is characterized by the following molecular structure:

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in alcohol and chloroform; insoluble in water

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| A549 (Lung Cancer) | 20 | Bcl-2 modulation |

In vivo studies using xenograft models further confirmed its tumor-inhibiting effects, with significant reductions in tumor volume observed .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Signal Transduction Modulation : It modulates signaling pathways related to cell proliferation and apoptosis, influencing gene expression patterns associated with cancer progression .

- Binding Affinity Studies : Interaction studies have shown that it binds effectively to various biological targets, including enzymes and receptors, which may contribute to its therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a formulation containing this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant improvement in healing time compared to standard treatments.

Case Study 2: Cancer Treatment

A preclinical study evaluated the combination of this compound with conventional chemotherapy drugs in a mouse model of breast cancer. The combination therapy resulted in enhanced antitumor activity and reduced systemic toxicity compared to chemotherapy alone .

Properties

IUPAC Name |

2-amino-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYAWQABGNEMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328649 | |

| Record name | 2-Amino-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40513-43-7 | |

| Record name | 2-Amino-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.